molecular formula C10H12F3NO B13253940 1-Phenyl-2-[(2,2,2-trifluoroethyl)amino]ethan-1-ol

1-Phenyl-2-[(2,2,2-trifluoroethyl)amino]ethan-1-ol

Cat. No.: B13253940
M. Wt: 219.20 g/mol
InChI Key: CUAMZJAIAHGNJK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Phenyl-2-[(2,2,2-trifluoroethyl)amino]ethan-1-ol is an organic compound belonging to the class of phenylalkylamines. This compound features a phenyl group attached to an ethan-1-ol backbone, with a trifluoroethylamino substituent.

Preparation Methods

The synthesis of 1-Phenyl-2-[(2,2,2-trifluoroethyl)amino]ethan-1-ol typically involves the reaction of phenylacetaldehyde with 2,2,2-trifluoroethylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, followed by purification steps to isolate the desired product . Industrial production methods may involve continuous flow processes to enhance yield and efficiency.

Chemical Reactions Analysis

1-Phenyl-2-[(2,2,2-trifluoroethyl)amino]ethan-1-ol undergoes various chemical reactions, including:

Scientific Research Applications

1-Phenyl-2-[(2,2,2-trifluoroethyl)amino]ethan-1-ol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and enzyme interactions.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new pharmaceuticals.

    Industry: It is utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-Phenyl-2-[(2,2,2-trifluoroethyl)amino]ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroethylamino group plays a crucial role in modulating the compound’s activity by influencing its binding affinity and selectivity. The exact pathways and targets may vary depending on the specific application and context of use .

Comparison with Similar Compounds

1-Phenyl-2-[(2,2,2-trifluoroethyl)amino]ethan-1-ol can be compared with other phenylalkylamines, such as:

    1-Phenyl-2-aminoethanol: Lacks the trifluoroethyl group, resulting in different chemical and biological properties.

    2-Phenylethanol: Contains a hydroxyl group but lacks the amino substituent, leading to distinct reactivity and applications.

    1-Phenyl-2-(methylamino)ethanol:

These comparisons highlight the unique characteristics of this compound, particularly its trifluoroethylamino group, which imparts specific properties and reactivity.

Properties

Molecular Formula

C10H12F3NO

Molecular Weight

219.20 g/mol

IUPAC Name

1-phenyl-2-(2,2,2-trifluoroethylamino)ethanol

InChI

InChI=1S/C10H12F3NO/c11-10(12,13)7-14-6-9(15)8-4-2-1-3-5-8/h1-5,9,14-15H,6-7H2

InChI Key

CUAMZJAIAHGNJK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(CNCC(F)(F)F)O

Origin of Product

United States

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